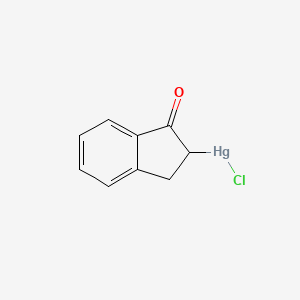![molecular formula C13H14O2 B14739343 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one CAS No. 6538-16-5](/img/structure/B14739343.png)
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one is a heterocyclic compound that belongs to the chromen family
Métodos De Preparación
The synthesis of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of catalysts such as lipase in ionic liquids has been reported to facilitate the synthesis of chromen derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with diverse biological activities. In biology and medicine, chromen derivatives have shown promise as anticancer agents, with studies demonstrating their cytotoxic effects on various cancer cell lines . Additionally, these compounds have been investigated for their antibacterial, antifungal, and anti-inflammatory properties .
Mecanismo De Acción
The mechanism of action of 1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, studies have shown that chromen derivatives can induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS) and nitric oxide synthase (NOX) . These compounds may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1,2,3,4,4a,10b-Hexahydrobenzo[c]chromen-6-one can be compared with other similar compounds such as chromanone and chromone. While all these compounds share a common chromene backbone, they exhibit distinct chemical and biological properties. For example, chromanone lacks a double bond between C-2 and C-3, which results in different biological activities compared to chromone . Other similar compounds include 1,3-dihydroxy-8,9-dimethoxy-6H-benzofuro[3,2-c]chromen-6-one and 4-[(4aR,6S)-2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl]-1-butanol .
Propiedades
Número CAS |
6538-16-5 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1,2,3,4,4a,10b-hexahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H14O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-2,5,7,10,12H,3-4,6,8H2 |
Clave InChI |
KHVVBTCFGMLNEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


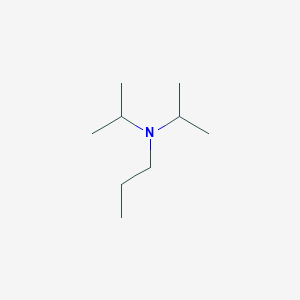

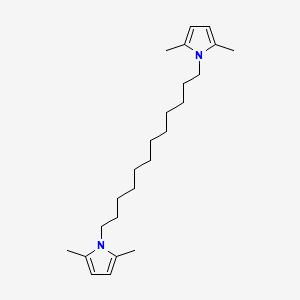
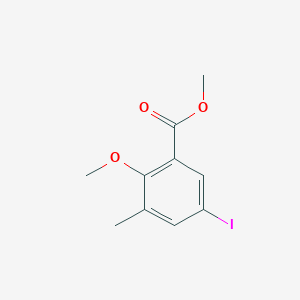
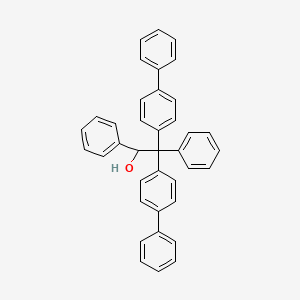
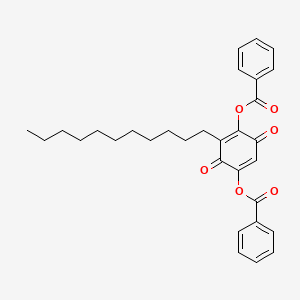
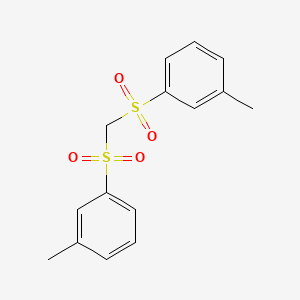
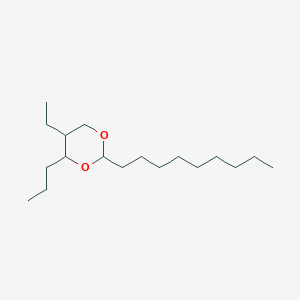

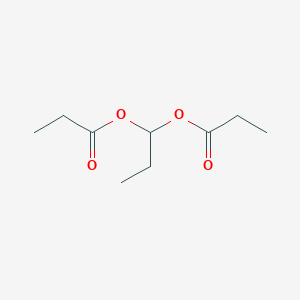
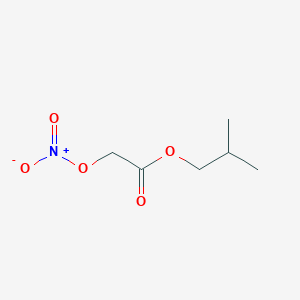

![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
